7-(4-bromobenzyl)-8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(4-bromobenzyl)-8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a bromobenzyl group, an isopropoxypropylamino group, and a purine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromobenzyl)-8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting with the preparation of key intermediates. One common route involves the alkylation of a purine-dione core with 4-bromobenzyl bromide and 3-isopropoxypropylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromobenzyl)-8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a benzyl derivative.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Benzyl derivatives without the bromine atom.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
7-(4-bromobenzyl)-8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(4-bromobenzyl)-8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromobenzyl group may enhance the compound’s binding affinity, while the isopropoxypropylamino group can influence its solubility and bioavailability. The purine-dione core is crucial for the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-bromobenzyl alcohol: A simpler compound with a bromobenzyl group and a hydroxyl group.
4-bromobenzyl bromide: A precursor used in the synthesis of more complex molecules.
4-bromobenzaldehyde: An oxidation product of 4-bromobenzyl alcohol.
Uniqueness
7-(4-bromobenzyl)-8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of functional groups and its potential applications across various fields. Its complex structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H26BrN5O3 |
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Molecular Weight |
464.4 g/mol |
IUPAC Name |
7-[(4-bromophenyl)methyl]-1,3-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione |
InChI |
InChI=1S/C20H26BrN5O3/c1-13(2)29-11-5-10-22-19-23-17-16(18(27)25(4)20(28)24(17)3)26(19)12-14-6-8-15(21)9-7-14/h6-9,13H,5,10-12H2,1-4H3,(H,22,23) |
InChI Key |
FPUQTKUHJUPWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC1=NC2=C(N1CC3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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